4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine
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Overview
Description
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group and a nitro group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The general synthetic route can be summarized as follows:
Nitration: The aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The nitro-substituted aromatic compound is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl-morpholine bond.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for nitro group reduction.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis reactions.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of new compounds with different substituents replacing the sulfonyl group.
Hydrolysis: Generation of morpholine and the corresponding sulfonic acid derivative.
Scientific Research Applications
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group can enhance the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-nitro-2-methylphenyl)sulfonylmorpholine
- 4-(5-nitro-2-ethylphenyl)sulfonylmorpholine
- 4-(5-nitro-2-isopropylphenyl)sulfonylpiperidine
Uniqueness
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and sulfonyl groups on the phenyl ring, along with the morpholine moiety, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(2)12-4-3-11(15(16)17)9-13(12)21(18,19)14-5-7-20-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNTKPFYFPJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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